N-Acetyl-O-ethyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-O-ethyl-L-serine is a derivative of the amino acid serine, characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-O-ethyl-L-serine typically involves the acetylation of L-serine followed by ethylation. One common method includes the reaction of L-serine with acetic anhydride to form N-acetyl-L-serine, which is then subjected to ethylation using ethyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving engineered microorganisms may be explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-O-ethyl-L-serine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetyl group can be reduced to form N-ethyl-L-serine.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of N-ethyl-L-serine.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
N-Acetyl-O-ethyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic applications due to its structural similarity to naturally occurring amino acids.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Acetyl-O-ethyl-L-serine involves its interaction with enzymes and metabolic pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions. The acetyl and ethyl groups may enhance its binding affinity and specificity for certain molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
N-Acetyl-L-serine: Lacks the ethyl group, making it less hydrophobic.
O-Ethyl-L-serine: Lacks the acetyl group, affecting its reactivity and interactions.
N-Acetyl-O-methyl-L-serine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: N-Acetyl-O-ethyl-L-serine is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-ethoxypropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI Key |
RAQZVRCZJCDGRB-LURJTMIESA-N |
Isomeric SMILES |
CCOC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.